molecular formula C12H15BrClN B13644482 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride

1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride

Cat. No.: B13644482
M. Wt: 288.61 g/mol
InChI Key: CQUWPRJNFPBPEJ-UHFFFAOYSA-N
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Description

1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride is a chemical compound with the molecular formula C12H14BrN It is a derivative of tetrahydropyridine, characterized by the presence of a benzyl group and a bromine atom

Preparation Methods

The synthesis of 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and tetrahydropyridine derivatives.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or ethanol. The reaction temperature and time are carefully monitored to ensure optimal yield.

    Industrial Production: On an industrial scale, the production of this compound may involve continuous flow reactors and automated systems to ensure consistency and efficiency. .

Chemical Reactions Analysis

1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium iodide and potassium carbonate.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines. Reagents such as hydrogen peroxide and lithium aluminum hydride are typically used.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new chemical reactions and methodologies.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .

Mechanism of Action

The mechanism of action of 1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways.

    Pathways Involved: The exact pathways affected by the compound depend on its specific application.

Comparison with Similar Compounds

1-Benzyl-5-bromo-1,2,3,6-tetrahydropyridine hydrochloride can be compared with other similar compounds to highlight its uniqueness:

Properties

Molecular Formula

C12H15BrClN

Molecular Weight

288.61 g/mol

IUPAC Name

1-benzyl-5-bromo-3,6-dihydro-2H-pyridine;hydrochloride

InChI

InChI=1S/C12H14BrN.ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;/h1-3,5-7H,4,8-10H2;1H

InChI Key

CQUWPRJNFPBPEJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC(=C1)Br)CC2=CC=CC=C2.Cl

Origin of Product

United States

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